Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a nitrophenyl group and an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of a suitable phenyl precursor, followed by coupling with the furan ring. This step often requires the use of nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group. This is typically achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the ester moiety. Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones, while oxidation of the nitrophenyl group can produce nitroso or nitro derivatives.
Reduction: Reduction of the nitro group yields the corresponding aniline derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to undergo polymerization reactions makes it useful in the synthesis of novel polymers with specific properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Industrial Applications: It can serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate exerts its effects depends on its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate can be compared with other furan derivatives and nitrophenyl compounds:
Similar Compounds: Examples include Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate and Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate is a compound belonging to the class of furan derivatives, characterized by its unique structure that includes a furan ring, a nitrophenyl group, and an ethyl acrylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H15NO5, with a molecular weight of approximately 301.29 g/mol. The presence of both methyl and nitro substituents on the phenyl ring significantly influences its reactivity and biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
- Anticancer Potential : Research suggests that furan derivatives can inhibit cancer cell proliferation. This compound may interact with specific cellular targets, potentially leading to apoptosis in cancer cells through mechanisms involving redox reactions facilitated by the nitro group .
- Anti-inflammatory Effects : The compound's structural features allow for interactions with inflammatory pathways, which could lead to the development of new anti-inflammatory agents.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, similar to other furan-based compounds .
- Redox Reactions : The nitro group in the structure could participate in redox reactions, enhancing its reactivity and potential interactions with biological targets .
Comparative Analysis
A comparative analysis of this compound with other related compounds highlights its unique features:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate | Structure | Contains chloro and nitro groups, influencing reactivity |
Ethyl 3-(furan-2-yl)propionate | Structure | Lacks complex substituents, differing chemical properties |
(2E)-3-[5-(2-Methylphenyl)-2-furyl]acrylic acid | Structure | Variation in electronic properties and reactivity patterns |
This table illustrates how this compound stands out due to its combination of both methyl and nitro groups on the phenyl ring, which significantly influences its reactivity compared to other similar compounds.
Case Studies
Several studies have investigated the biological activity of furan derivatives similar to this compound:
- Antimicrobial Evaluation : A study evaluated various furan derivatives for their antimicrobial activities, revealing that certain compounds exhibited potent activity against a range of bacterial strains, supporting the potential of this class of compounds in developing new antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of furan-based compounds, demonstrating that they could induce apoptosis in cancer cells through specific signaling pathways, thus highlighting their therapeutic potential in oncology .
Properties
IUPAC Name |
ethyl (E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-16(18)9-6-13-5-8-15(22-13)14-7-4-12(17(19)20)10-11(14)2/h4-10H,3H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJANNYFODFNPN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.